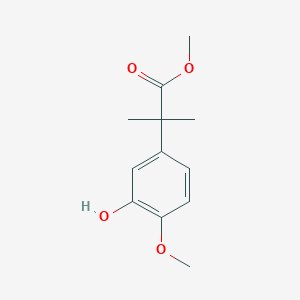
(2-Chloro-6-methoxyquinolin-3-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Chloro-6-methoxyquinolin-3-yl)methanamine is a chemical compound with the molecular formula C11H11ClN2O It is a derivative of quinoline, a heterocyclic aromatic organic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-6-methoxyquinolin-3-yl)methanamine typically involves the reaction of 2-chloro-6-methoxyquinoline-3-carbaldehyde with appropriate amines. One common method involves the use of reductive amination, where the aldehyde group is converted to an amine group in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a suitable catalyst .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
(2-Chloro-6-methoxyquinolin-3-yl)methanamine undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by various nucleophiles, such as thiols or amines, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific examples are less commonly reported.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form imines or related compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include thiols, amines, and other nucleophiles.
Reductive Amination: Sodium borohydride or hydrogen gas with a catalyst like palladium on carbon is commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, nucleophilic substitution with a thiol would yield a thioether derivative, while reductive amination would produce the corresponding amine .
科学的研究の応用
(2-Chloro-6-methoxyquinolin-3-yl)methanamine has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmacologically active compounds, including potential neuroprotective agents.
Photodynamic Therapy: Derivatives of this compound have been studied for their potential use as photosensitizers in photodynamic therapy.
Chemical Biology: It is used in the study of biological pathways and mechanisms due to its ability to interact with various biological targets.
作用機序
The mechanism of action of (2-Chloro-6-methoxyquinolin-3-yl)methanamine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. For example, derivatives of this compound have been shown to exhibit neuroprotective effects by trapping toxic radical oxygenated species and reducing oxidative stress .
類似化合物との比較
Similar Compounds
(2-Chloro-6-methoxyquinoline-3-carbaldehyde): A precursor in the synthesis of (2-Chloro-6-methoxyquinolin-3-yl)methanamine.
(Z)-N-tert-Butyl-1-(2-chloro-6-methoxyquinolin-3-yl)methanimine oxide: A related compound with potent neuroprotective properties.
Uniqueness
This compound is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical reactivity and biological activity.
特性
分子式 |
C11H11ClN2O |
|---|---|
分子量 |
222.67 g/mol |
IUPAC名 |
(2-chloro-6-methoxyquinolin-3-yl)methanamine |
InChI |
InChI=1S/C11H11ClN2O/c1-15-9-2-3-10-7(5-9)4-8(6-13)11(12)14-10/h2-5H,6,13H2,1H3 |
InChIキー |
YKCOULMTNSEYBM-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=CC(=C(N=C2C=C1)Cl)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-Amino-3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one hydrochloride](/img/structure/B11883649.png)


![1-(1-Ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-2-methylpropan-1-amine](/img/structure/B11883677.png)
![3,4,6-Trichloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11883683.png)





